1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine is a fluorinated organic compound characterized by the presence of a fluorine atom, a methoxyphenyl group, and a methylpropan-2-amine structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of the fluorine atom and the methoxyphenyl group. One common synthetic route involves the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as pharmaceuticals or diagnostic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The methoxyphenyl group contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
1-Fluoro-1-(3-methoxyphenyl)-2-phenylethane: This compound has a similar structure but with a phenylethane group instead of a methylpropan-2-amine group, leading to different chemical and biological properties.
1-Fluoro-1-(3-methoxyphenyl)propan-2-one:
Eigenschaften
Molekularformel |
C11H16FNO |
---|---|
Molekulargewicht |
197.25 g/mol |
IUPAC-Name |
1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-5-4-6-9(7-8)14-3/h4-7,10H,13H2,1-3H3 |
InChI-Schlüssel |
MVOWKXUOKRGPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC(=CC=C1)OC)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.